3-Iodo-4-methoxybenzohydrazide
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Overview
Description
3-Iodo-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9IN2O2 and a molecular weight of 292.08 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an iodine atom, a methoxy group, and a benzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Iodo-4-methoxybenzohydrazide typically involves the reaction of 3-Iodo-4-methoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-Iodo-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, while the hydrazide moiety can form hydrogen bonds or other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-Methoxybenzohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-4-hydroxybenzohydrazide: Contains a hydroxy group instead of a methoxy group, which can affect its chemical properties and interactions.
3-Bromo-4-methoxybenzohydrazide:
The presence of the iodine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-iodo-4-methoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVVKVDRYMBKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284538 |
Source
|
Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314763-97-8 |
Source
|
Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314763-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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